molecular formula C22H24N2O4 B025954 3-Oxo-11-methoxytabersonine CAS No. 102719-84-6

3-Oxo-11-methoxytabersonine

Katalognummer: B025954
CAS-Nummer: 102719-84-6
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: ULVYAIAFWAUMLF-LGTSYYJHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-11-methoxytabersonine is a monoterpenoid indole alkaloid derived from plants in the Apocynaceae family, notably Alstonia yunnanensis and Melodinus suaveolens . Its molecular formula is C22H24N2O4, with a molecular weight of 380.45 g/mol . Structurally, it features a 3-ketone group and a methoxy substitution at position 11, distinguishing it from other tabersonine derivatives.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von GSK-Verbindung 34 umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrrol-2,5-dion-Kerns. Dies wird typischerweise durch eine Kondensationsreaktion zwischen einem geeigneten Diketon und einem Amin erreicht. Die Indol- und Phenylgruppen werden dann durch nachfolgende Substitutionsreaktionen eingeführt, oft unter Bedingungen, die Regioselektivität und hohe Ausbeute fördern .

Industrielle Produktionsmethoden: Die industrielle Produktion von GSK-Verbindung 34 würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dazu könnten die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittliche Reinigungsverfahren und Prinzipien der grünen Chemie gehören, um Abfall und Energieverbrauch zu reduzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: GSK-Verbindung 34 kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

GSK-Verbindung 34 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

GSK-Verbindung 34 entfaltet seine Wirkungen, indem sie an das aktive Zentrum ihres Zielproteins bindet und so seine normale Funktion hemmt. Diese Hemmung stört wichtige biochemische Reaktionen in der Zelle, was zu einer Kaskade von nachgeschalteten Effekten führt. Zu den molekularen Zielstrukturen der Verbindung gehören Enzyme, die an der Signaltransduktion und an Stoffwechselwegen beteiligt sind .

Ähnliche Verbindungen:

Einzigartigkeit: GSK-Verbindung 34 ist einzigartig aufgrund ihrer spezifischen Strukturmerkmale und ihrer hohen Selektivität für ihr Zielprotein. Im Gegensatz zu anderen Inhibitoren kombiniert sie einen Pyrrol-2,5-dion-Kern mit einem fluorierten Indol und einer Dihydroxypropylaminophenylgruppe, was einen eindeutigen Wirkmechanismus und ein therapeutisches Potenzial bietet .

Wirkmechanismus

GSK Compound 34 exerts its effects by binding to the active site of its target protein, thereby inhibiting its normal function. This inhibition disrupts key biochemical reactions within the cell, leading to a cascade of downstream effects. The compound’s molecular targets include enzymes involved in signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

The bioactivity of 3-Oxo-11-methoxytabersonine is influenced by its structural modifications compared to related alkaloids. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Tabersonine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Substitutions Source Plant Pharmacological Activity
This compound C22H24N2O4 380.45 3-ketone, 11-methoxy Alstonia yunnanensis Potent apoptosis inducer in CRC cells; stronger effect than topotecan
Tabersonine C21H24N2O2 336.43 None Alstonia spp. Moderate anticancer activity; precursor for derivatives
11-Hydroxytabersonine C21H24N2O3 352.43 11-hydroxy Not specified Limited data; structural analog with potential hydroxyl-mediated interactions
11-Methoxytabersonine C22H26N2O3 366.46 11-methoxy Synthetic/plant sources Less studied; methoxy group may enhance bioavailability compared to hydroxyl analogs
3-Oxotabersonine C21H22N2O3 ~350.4 (estimated) 3-ketone Melodinus suaveolens Intermediate reactivity; role in biosynthesis of oxidized derivatives

Key Findings from Comparative Studies

The 11-methoxy substitution increases lipophilicity, which may improve membrane permeability compared to 11-hydroxytabersonine .

Anticancer Efficacy :

  • This compound demonstrates dose-dependent apoptosis in CRC cells, with mechanisms possibly involving AMPK and PI3K/AKT/mTOR pathways, similar to the related compound chaetocochin J .
  • In contrast, unmodified tabersonine shows weaker activity, highlighting the importance of substitutions for potency .

Natural Sources and Biosynthesis :

  • This compound is isolated from Melodinus suaveolens stems alongside analogs like melosuavine A and venalstonine, suggesting shared biosynthetic pathways involving oxidation and methylation .
  • Tabersonine serves as a precursor for many derivatives, with oxidation at C-3 and substitution at C-11 being critical steps .

Biologische Aktivität

Introduction

3-Oxo-11-methoxytabersonine is a monoterpenoid indole alkaloid derived from the Melodinus genus, particularly noted for its potential therapeutic applications in oncology. This compound has garnered attention due to its biological activities, particularly its anticancer properties against various cell lines. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure typical of indole alkaloids. Its chemical formula includes a methoxy group and a keto group, contributing to its pharmacological properties. The compound's structural features are critical for its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown its effectiveness against colorectal cancer (CRC) and lung cancer cell lines.

1. Colorectal Cancer (CRC)

In vitro studies on HCT116 colorectal cancer cells revealed an IC50 value of approximately 25.3 μM , indicating moderate cytotoxicity. The compound appears to induce apoptosis and cell cycle arrest through various molecular pathways, including the downregulation of cyclin B1 and cdc2, leading to G2/M phase arrest .

2. Lung Cancer

The compound also demonstrated potent activity against human lung cancer cell lines such as H157 and A549. It was found to induce necroptosis in an apoptosis-independent manner, with significant induction of autophagy observed through the activation of the AMP-activated protein kinase (AMPK)/mTOR and JNK signaling pathways . The IC50 values for these cell lines were reported at 22.6 μM for H157 and a lower value for A549, showcasing its potential as a therapeutic agent in lung cancer treatment .

The mechanisms underlying the anticancer effects of this compound involve several key pathways:

  • Apoptosis Induction : The compound promotes apoptosis via modulation of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase by downregulating cyclins and cdc2.
  • Autophagy Activation : The activation of autophagy is protective against necroptosis induced by the compound, suggesting a dual role in cell survival and death .

Summary of Research Findings

Cell Line IC50 (μM) Mechanism References
HCT11625.3G2/M phase arrest
H15722.6Necroptosis, autophagy activation
A549Lower than H157Autophagy induction

Study 1: Efficacy Against Colorectal Cancer

A study published in Frontiers in Pharmacology explored the effects of this compound on HCT116 cells. The results showed significant inhibition of cell proliferation and induction of apoptosis, confirming its potential as a CRC therapeutic agent .

Study 2: Mechanistic Insights in Lung Cancer

Another investigation focused on the H157 and A549 lung cancer models demonstrated that treatment with this compound led to increased reactive oxygen species (ROS) production and subsequent activation of autophagic pathways, highlighting its multifaceted role in cancer therapy .

Q & A

Basic Research Questions

Q. What methodologies are employed to isolate 3-Oxo-11-methoxytabersonine from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. The compound is sourced primarily from Alstonia yunnanensis, where plant material is dried, powdered, and subjected to sequential solvent partitioning. Final purification may require reverse-phase HPLC with UV detection at 254 nm. Structural confirmation is achieved via spectroscopic methods (NMR, MS) and comparison with literature data .

Q. How is the structural identity of this compound validated?

A combination of 1^1H-NMR, 13^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is used to confirm the molecular structure. X-ray crystallography may be applied if single crystals are obtainable. For novel derivatives, elemental analysis and 2D NMR techniques (e.g., COSY, HSQC) are critical to resolve stereochemical ambiguities. Full experimental details, including solvent systems and instrument parameters, must be documented to ensure reproducibility .

Q. What are the primary natural sources of this compound, and how are they selected for study?

The compound is predominantly isolated from Alstonia yunnanensis (). Source selection relies on ethnobotanical data, phylogenetic proximity to known alkaloid-producing species, and preliminary phytochemical screening (e.g., TLC or LC-MS profiling). Researchers should prioritize voucher specimen deposition in herbariums for traceability .

Q. What in vitro assays are recommended for initial bioactivity screening?

Common assays include cytotoxicity testing (e.g., MTT assay on cancer cell lines), enzyme inhibition studies (e.g., acetylcholinesterase for neurological activity), and antimicrobial susceptibility tests. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are essential. Data should be analyzed using IC50_{50} or EC50_{50} values with appropriate statistical validation (e.g., ANOVA) .

Advanced Research Questions

Q. What strategies address challenges in the total synthesis of this compound?

Retrosynthetic analysis often focuses on constructing the indole alkaloid core via Pictet-Spengler or Fischer indole synthesis. Key challenges include stereoselective introduction of the 11-methoxy group and stabilization of the 3-oxo moiety. Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) and transition-metal catalysis (e.g., palladium-mediated cross-coupling) are frequently employed. Computational modeling (DFT) can optimize reaction pathways .

Q. How can contradictions in reported bioactivity data be resolved?

Contradictions may arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To resolve these, researchers should:

  • Replicate studies under standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
  • Validate compound purity (>95% by HPLC) and stability (e.g., LC-MS post-assay).
  • Perform meta-analyses of published data to identify confounding variables .

Q. What experimental approaches elucidate the biosynthetic pathway of this compound?

Isotopic labeling (e.g., 13^{13}C-glucose feeding) combined with LC-MS/MS can track precursor incorporation. Gene knockout studies in host organisms (e.g., A. yunnanensis cell cultures) or heterologous expression in E. coli may identify key enzymes (e.g., cytochrome P450s for methoxylation). Transcriptomic and metabolomic datasets are integrated to map pathway nodes .

Q. How do structural modifications at the 3-oxo or 11-methoxy positions affect bioactivity?

Systematic SAR (Structure-Activity Relationship) studies involve synthesizing analogs (e.g., 3-hydroxy or 11-demethoxy derivatives) and testing them in parallel. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., tubulin for anticancer activity). Physicochemical properties (logP, polar surface area) are calculated to assess bioavailability .

Q. What methodologies validate the ecological role of this compound in its native plant species?

Field studies analyze compound distribution across plant tissues (e.g., leaves vs. roots) via LC-MS. Bioassays with herbivores or pathogens test its role in plant defense. Comparative metabolomics of stressed vs. unstressed plants can link compound production to environmental triggers .

Q. How can computational tools enhance the study of this compound?

Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets (e.g., DNA topoisomerases). QSAR (Quantitative Structure-Activity Relationship) models predict novel derivatives with enhanced activity. Machine learning (e.g., Random Forest classifiers) identifies structural features correlated with specific bioactivities .

Q. Methodological Notes

  • Data Reproducibility : Document all experimental parameters (e.g., solvent ratios, temperature gradients) in Supplementary Information to enable replication .
  • Ethical Compliance : Adhere to Nagoya Protocol guidelines when sourcing plant material .
  • Open Science : Deposit raw spectral data in public repositories (e.g., Zenodo) with CC-BY licenses .

Eigenschaften

IUPAC Name

methyl (12R,19S)-12-ethyl-5-methoxy-15-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-21-8-7-17(25)24-10-9-22(20(21)24)15-6-5-13(27-2)11-16(15)23-18(22)14(12-21)19(26)28-3/h5-8,11,20,23H,4,9-10,12H2,1-3H3/t20-,21-,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVYAIAFWAUMLF-LGTSYYJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)C(=O)C=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C3C4([C@H]1N(CC4)C(=O)C=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908017
Record name Methyl 16-methoxy-8-oxo-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102719-84-6
Record name 3-Oxo-11-methoxytabersonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102719846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 16-methoxy-8-oxo-2,3,6,7-tetradehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,9-Dihydropyrrolo[2,1-b]quinazolin-1(2h)-one
3,9-Dihydropyrrolo[2,1-b]quinazolin-1(2h)-one
3-Oxo-11-methoxytabersonine
3,9-Dihydropyrrolo[2,1-b]quinazolin-1(2h)-one
3,9-Dihydropyrrolo[2,1-b]quinazolin-1(2h)-one
3-Oxo-11-methoxytabersonine
3,9-Dihydropyrrolo[2,1-b]quinazolin-1(2h)-one
3,9-Dihydropyrrolo[2,1-b]quinazolin-1(2h)-one
3-Oxo-11-methoxytabersonine
3,9-Dihydropyrrolo[2,1-b]quinazolin-1(2h)-one
3,9-Dihydropyrrolo[2,1-b]quinazolin-1(2h)-one
3-Oxo-11-methoxytabersonine
3,9-Dihydropyrrolo[2,1-b]quinazolin-1(2h)-one
3-Oxo-11-methoxytabersonine
3,9-Dihydropyrrolo[2,1-b]quinazolin-1(2h)-one
3-Oxo-11-methoxytabersonine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.